![molecular formula C30H52O B1674158 Friedelanol CAS No. 5085-72-3](/img/structure/B1674158.png)
Friedelanol
Overview
Description
Friedelanol is a naturally occurring pentacyclic triterpenoid compound. It is commonly found in various plants, including the roots of Cannabis sativa and the leaves of Synadenium glaucescens. This compound has garnered significant interest due to its diverse pharmacological activities, including anti-inflammatory, antibacterial, and antiviral properties .
Mechanism of Action
Friedelan-3-ol, also known as Friedelinol or Friedelanol, is a pentacyclic triterpenoid that is commonly distributed in plants and found in edible fruits and vegetables . This compound has been reported to have significant pharmacological potential, including antibacterial, anti-viral, and cytotoxic properties .
Target of Action
It is reported to have significant pharmacological potential, including antibacterial, anti-viral, and cytotoxic properties . This suggests that it may interact with a variety of cellular targets involved in these processes.
Mode of Action
Its diverse biological activities suggest that it may interact with multiple targets and pathways within the cell
Biochemical Pathways
For instance, its antibacterial and anti-viral properties suggest that it may interfere with the life cycle of bacteria and viruses, while its cytotoxic properties suggest that it may induce cell death in certain types of cells .
Pharmacokinetics
Its presence in edible fruits and vegetables suggests that it is likely absorbed through the digestive tract
Result of Action
Friedelan-3-ol has been reported to have antibacterial, anti-viral, and cytotoxic properties . This suggests that it may kill or inhibit the growth of bacteria and viruses, and induce cell death in certain types of cells.
Action Environment
The action of Friedelan-3-ol may be influenced by various environmental factors. For instance, its extraction from plant materials can be affected by the use of different solvents . Additionally, its bioavailability and efficacy may be influenced by factors such as the pH of the environment, the presence of other compounds, and the specific characteristics of the target cells .
Biochemical Analysis
Biochemical Properties
Friedelan-3-ol plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, Friedelan-3-ol has been reported to have significant pharmacological potential, including antibacterial, anti-viral, and cytotoxic properties
Cellular Effects
Friedelan-3-ol has various effects on different types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, Friedelan-3-ol has been found to exhibit protective effects against scopolamine-induced oxidative stress, neuro-inflammation, glial cell activation, and p-JNK as well as NF-κB and their downstream signaling molecules .
Molecular Mechanism
The molecular mechanism of Friedelan-3-ol involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of Friedelan-3-ol vary with different dosages in animal models . For instance, Friedelan-3-ol and its derivatives at a dose rate of 30 mg/kg showed a decrease in carrageenan-induced paw oedema volume comparable to that of the standard anti-inflammatory drug dexamethasone at five hours .
Preparation Methods
Synthetic Routes and Reaction Conditions: Friedelanol can be synthesized through the reduction of friedelin, another pentacyclic triterpenoid.
Industrial Production Methods: Industrial production of this compound typically involves extraction from natural sources. The roots of Cannabis sativa and the leaves of Synadenium glaucescens are common sources. The extraction process involves solvent extraction followed by chromatographic purification to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Friedelanol undergoes various chemical reactions, including oxidation and reduction. For instance, oxidation of the methyl group at C-5 in this compound can be achieved using lead tetraacetate-iodine oxidation followed by Jones’ oxidation .
Common Reagents and Conditions:
Oxidation: Lead tetraacetate-iodine, Jones’ reagent.
Reduction: Sodium borohydride.
Major Products Formed:
Oxidation: Conversion of this compound to γ-lactones.
Reduction: Formation of 3β-friedelanol from friedelin.
Scientific Research Applications
Pharmacological Activities
Friedelanol and its derivatives have been extensively studied for their pharmacological effects. Key activities include:
- Antiviral Activity : Research indicates that 3β-friedelanol exhibits significant antiviral properties against Newcastle Disease Virus (NDV). In studies involving embryonated chicken eggs, treatment with 3β-friedelanol resulted in a complete reduction of viral load, demonstrating its potential as an antiviral agent .
- Antimicrobial Effects : Both this compound and friedelin have shown antibacterial and antifungal activities. They are effective against various pathogens, making them candidates for developing new antimicrobial therapies .
- Anti-inflammatory and Antioxidant Properties : this compound has been reported to possess anti-inflammatory and antioxidant effects, which may contribute to its potential in treating chronic diseases associated with oxidative stress and inflammation .
- Anticancer Potential : The compound has demonstrated cytotoxic effects against cancer cell lines, suggesting a role in cancer therapy. Its mechanism may involve inducing apoptosis in malignant cells .
Agricultural Applications
This compound's natural insecticidal properties make it valuable in agriculture. It has been shown to affect pest populations, particularly against species like Spodoptera litura and Helicoverpa armigera. Additionally, this compound can modulate soil microbial communities, potentially enhancing soil health and crop yield .
Extraction Methods
The extraction of this compound from plant sources is crucial for its application in pharmaceuticals and agriculture. Various methods have been employed:
- Supercritical Fluid Extraction (SFE) : This method has been optimized using carbon dioxide modified with solvents like methanol and ethanol, yielding high concentrations of this compound with minimal environmental impact .
- Microwave-Assisted Extraction : This technique enhances the efficiency of extracting bioactive compounds from plant materials, including this compound .
- Column Chromatography : Used for isolating specific compounds such as 3β-friedelanol from plant extracts, this method is essential for obtaining pure samples for further study .
Case Studies
Several studies illustrate the applications of this compound:
- Study on Anti-NDV Activity : A study highlighted the effectiveness of 3β-friedelanol isolated from Synadenium glaucescens leaves against NDV, supporting traditional medicinal uses . The results indicated that treatment significantly improved embryo survival rates in infected eggs.
- Pharmacological Profiles : Research on friedelin and its derivatives has documented their broad spectrum of biological activities, reinforcing their potential as therapeutic agents across various medical fields .
Data Table: Summary of this compound Applications
Application Area | Specific Uses | Key Findings |
---|---|---|
Pharmacology | Antiviral, Antimicrobial | Effective against NDV; cytotoxic to cancer cells |
Agriculture | Natural insecticide | Modulates soil microbial ecology |
Extraction Techniques | Supercritical Fluid Extraction | High yield with reduced environmental impact |
Case Studies | Anti-NDV activity | Significant reduction in viral load |
Comparison with Similar Compounds
- Friedelin
- Epi-friedelanol
- 3α-friedelanol
Biological Activity
Friedelanol is a naturally occurring triterpenoid compound derived from various plant sources, notably from the Euphorbiaceae family. It has garnered attention due to its diverse biological activities, including antiviral, anticancer, anti-inflammatory, and antioxidant properties. This article aims to detail the biological activity of this compound, supported by empirical data, case studies, and research findings.
Chemical Structure and Isolation
This compound exists in two epimeric forms: 3α-friedelanol and 3β-friedelanol. The structural variations between these two compounds significantly influence their biological activities. The isolation of these compounds typically involves chromatographic techniques such as column chromatography, followed by characterization through Nuclear Magnetic Resonance (NMR) spectroscopy.
Antiviral Activity
Case Study: Anti-Newcastle Disease Virus (NDV) Activity
A study evaluated the antiviral properties of 3β-friedelanol against NDV using embryonated chicken eggs (ECEs). The results indicated that treatment with 3β-friedelanol reduced viral load to zero and maintained embryo survival, demonstrating significant antiviral activity. In contrast, 3α-friedelanol showed no activity against NDV. This suggests that the friedelane triterpenoid skeleton is crucial for antiviral efficacy .
Antioxidant Activity
This compound exhibits notable antioxidant properties. In a DPPH free radical scavenging assay, various extracts containing this compound showed significant free radical scavenging activity. For instance, an ethyl acetate soluble fraction exhibited an IC50 value of 10.78 µg/mL, indicating its potential as a natural antioxidant .
Anticancer Activity
Research highlights the cytotoxic effects of this compound against various cancer cell lines. For example, a study reported that this compound extracted from Gynura procumbens demonstrated cytotoxicity with an LC50 value of 1.94 µg/mL compared to standard vincristine sulfate . This suggests that this compound may serve as a promising candidate for cancer therapy.
Anti-Diabetic Effects
This compound has also been investigated for its anti-diabetic properties. In a study assessing glucose-lowering effects, a petroleum ether soluble fraction containing this compound exhibited a glucose-lowering activity of 70.37%, outperforming the standard drug glibenclamide (63.24%) . This indicates its potential utility in managing diabetes.
Summary of Biological Activities
The following table summarizes the key biological activities associated with this compound:
Properties
IUPAC Name |
(3R,4R,4aS,6aS,6aS,6bR,8aR,12aR,14aS,14bS)-4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicen-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O/c1-20-21(31)9-10-22-27(20,5)12-11-23-28(22,6)16-18-30(8)24-19-25(2,3)13-14-26(24,4)15-17-29(23,30)7/h20-24,31H,9-19H2,1-8H3/t20-,21+,22+,23-,24+,26+,27+,28-,29+,30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDQFROEGGNAER-VYFOYESCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](CC[C@@H]2[C@@]1(CC[C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C)C)C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5085-72-3 | |
Record name | Friedelan-3-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005085723 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Friedelanol?
A1: this compound has the molecular formula C30H52O and a molecular weight of 428.75 g/mol.
Q2: What are the key spectroscopic features of this compound?
A2: this compound is commonly characterized by spectroscopic techniques like NMR and IR. Key features include:
- 13C NMR: Signals corresponding to the 30 carbon atoms in the friedelane structure, including a distinct signal for the carbon attached to the hydroxyl group. []
Q3: What are the reported biological activities of this compound?
A3: Research suggests that this compound exhibits various pharmacological activities, including:* Anti-inflammatory activity: Shown to inhibit carrageenan-induced paw edema in rats. [, , ]* Antimicrobial activity: Demonstrated activity against several bacteria and fungi. [, , , ]* Anti-NDV activity: Exhibited activity against Newcastle Disease Virus (NDV) in embryonated chicken eggs. [, ]
Q4: Has this compound been tested in clinical trials for any disease?
A4: There is no published data available regarding clinical trials of this compound for any specific disease.
Q5: What is known about the mechanism of action of this compound in exhibiting its biological activities?
A5: While the exact mechanisms are not fully understood, some studies suggest:
- Anti-inflammatory activity: May involve modulation of inflammatory mediators. []
- Antimicrobial activity: Could be related to its interaction with bacterial cell walls or fungal membranes. [, ]
- Anti-NDV activity: The precise mechanism is unknown, but it may interfere with viral replication or entry into host cells. [, ]
Q6: What are the potential applications of this compound based on its biological activities?
A6: The reported biological activities of this compound suggest potential applications in:
- Development of anti-inflammatory drugs: Further research could lead to its development as a potential therapeutic agent for inflammatory conditions. []
- Antimicrobial formulations: Its activity against bacteria and fungi makes it a candidate for developing new antimicrobial agents or formulations. [, , , ]
- Antiviral research: Its anti-NDV activity warrants further investigation for potential applications in veterinary medicine or as a lead compound for developing antiviral drugs. [, ]
Q7: Are there any traditional uses of this compound or plants containing this compound?
A7: In Tanzania, the leaves of Synadenium glaucescens Pax., a plant known to contain this compound, are traditionally used for the treatment of various ailments, including Newcastle Disease. [, ]
Q8: How is this compound isolated from natural sources?
A8: this compound is typically isolated from plant sources using various extraction and purification techniques, including:
- Solvent extraction: Commonly using solvents like hexane, ethyl acetate, or methanol. [, , , , , , , ]
- Chromatographic techniques: Including column chromatography, often with silica gel as the stationary phase, to separate and purify this compound from other plant constituents. [, , , , , , , , , , , , , , , , ]
Q9: What is the stability of this compound under various conditions?
A9: Detailed studies on the stability of this compound under various storage conditions (temperature, humidity, light) are limited and require further investigation.
Q10: What are the challenges in formulating this compound for pharmaceutical applications?
A10: this compound, like many triterpenes, may pose challenges in formulation due to its:
Q11: Are there any strategies to improve the stability and bioavailability of this compound?
A11: Potential strategies to enhance its pharmaceutical properties include:
Q12: What are the major research gaps that need to be addressed for the development of this compound as a therapeutic agent?
A12: Key research gaps include:
Q13: What is the significance of finding this compound in the cork of Quercus suber?
A16: The identification of this compound in cork was significant because it highlighted a previously unreported constituent of this material and contributed to a better understanding of cork's chemical composition. []
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